molecular formula C12H18 B167827 (1,1-Dimethylbutyl)benzene CAS No. 1985-57-5

(1,1-Dimethylbutyl)benzene

Cat. No. B167827
CAS RN: 1985-57-5
M. Wt: 162.27 g/mol
InChI Key: PIUUDKDOAUICQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dimethylbutyl)benzene is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform. This compound is widely used in the chemical industry as a solvent, intermediate, and raw material for the production of various chemicals.

Mechanism Of Action

The mechanism of action of (1,1-Dimethylbutyl)benzene is not well understood. However, it is believed to act as a nonpolar solvent that can dissolve nonpolar substances such as lipids and hydrophobic molecules. It can also interact with proteins, nucleic acids, and other biomolecules through hydrophobic interactions and van der Waals forces.

Biochemical And Physiological Effects

(1,1-Dimethylbutyl)benzene has been shown to have various biochemical and physiological effects. It can induce cytochrome P450 enzymes in the liver, which can lead to the metabolism of other drugs and chemicals. It can also cause oxidative stress and DNA damage in cells, which can lead to cell death and tissue damage. Moreover, (1,1-Dimethylbutyl)benzene has been shown to have neurotoxic effects, including the disruption of neurotransmitter systems and the induction of neuroinflammation.

Advantages And Limitations For Lab Experiments

(1,1-Dimethylbutyl)benzene has several advantages as a solvent for lab experiments. It is nonpolar, which makes it suitable for dissolving nonpolar compounds such as lipids and hydrophobic molecules. It is also relatively inert and stable, which makes it suitable for reactions that require high temperatures or long reaction times. However, (1,1-Dimethylbutyl)benzene has some limitations. It is toxic and can cause health hazards if not handled properly. It is also not suitable for reactions that require polar solvents or for the extraction of polar compounds.

Future Directions

There are several future directions for the research on (1,1-Dimethylbutyl)benzene. One direction is to study its interaction with biomolecules such as proteins and nucleic acids in more detail. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the use of (1,1-Dimethylbutyl)benzene as a solvent and reaction medium in green chemistry and sustainable chemistry is an area of growing interest. Finally, the development of safer and more efficient methods for the synthesis of (1,1-Dimethylbutyl)benzene is also an area of research that needs further attention.
Conclusion
In conclusion, (1,1-Dimethylbutyl)benzene is an important organic compound that has various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

(1,1-Dimethylbutyl)benzene can be synthesized by the Friedel-Crafts alkylation of benzene with 2,3-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and yields (1,1-Dimethylbutyl)benzene as the main product. The purity of the product can be improved by distillation or recrystallization.

Scientific Research Applications

(1,1-Dimethylbutyl)benzene has various scientific research applications. It is used as a solvent for the extraction and purification of natural products such as essential oils, terpenoids, and alkaloids. It is also used as a reaction medium for the synthesis of organic compounds such as esters, ethers, and ketones. Moreover, (1,1-Dimethylbutyl)benzene has been used as a model compound for the study of the thermodynamic and kinetic properties of alkylbenzenes in supercritical fluids.

properties

CAS RN

1985-57-5

Product Name

(1,1-Dimethylbutyl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

2-methylpentan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-4-10-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3

InChI Key

PIUUDKDOAUICQP-UHFFFAOYSA-N

SMILES

CCCC(C)(C)C1=CC=CC=C1

Canonical SMILES

CCCC(C)(C)C1=CC=CC=C1

boiling_point

205.5 °C

Other CAS RN

1985-57-5

synonyms

(1,1-dimethylbutyl)benzene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.